4-(Pyridin-2-yl)butanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-pyridin-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBMHJIDLAUHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structural Elucidation of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a strategic and logical workflow, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. We will delve into the practical application and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Diffraction. This guide is designed to equip researchers with the expertise to confidently and accurately determine the structure of this and similar small molecules.
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. 4-(Pyridin-2-yl)butanoic acid hydrochloride is a bifunctional molecule containing a pyridine ring, a known pharmacophore in numerous therapeutic agents, and a butanoic acid chain, which can influence solubility, metabolism, and formulation characteristics. The hydrochloride salt form is often utilized to improve the stability and bioavailability of parent compounds.
This guide will systematically explore the analytical journey from a newly synthesized or isolated sample to a fully characterized structure of 4-(Pyridin-2-yl)butanoic acid hydrochloride. We will not only describe the "how" but, more importantly, the "why" behind each analytical step, ensuring a deep understanding of the data and its implications.
Physicochemical Properties
A foundational step in structural elucidation is the determination of basic physicochemical properties. For 4-(Pyridin-2-yl)butanoic acid and its hydrochloride salt, these properties provide the initial clues to its identity and purity.
| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | |
| Molecular Weight | 165.19 g/mol | 201.65 g/mol | |
| Melting Point | 84-85 °C | Not explicitly available, expected to be higher than the free acid | |
| Appearance | Yellow to brown solid | Expected to be a crystalline solid |
The formation of the hydrochloride salt involves the protonation of the basic pyridine nitrogen by hydrochloric acid. This ionic character generally leads to a higher melting point and increased water solubility compared to the free acid.
The Strategic Workflow for Structural Elucidation
A robust structural elucidation strategy relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating and unambiguous picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of the carbon-hydrogen framework.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of 4-(Pyridin-2-yl)butanoic acid hydrochloride is predicted to show distinct signals for the protons on the pyridine ring and the butanoic acid chain. The protonation of the pyridine nitrogen will cause a significant downfield shift of the pyridine protons compared to the free base due to the increased electron-withdrawing effect of the positively charged nitrogen.
Predicted ¹H NMR Chemical Shifts (in D₂O)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6' (Pyridine) | ~8.5 | d | 1H |
| H-4' (Pyridine) | ~8.2 | t | 1H |
| H-3' (Pyridine) | ~7.8 | d | 1H |
| H-5' (Pyridine) | ~7.7 | t | 1H |
| H-4 (Butanoic) | ~3.0 | t | 2H |
| H-2 (Butanoic) | ~2.5 | t | 2H |
| H-3 (Butanoic) | ~2.1 | p | 2H |
| -COOH | ~11-13 (often broad or not observed in D₂O) | s | 1H |
Note: The carboxylic acid proton is readily exchangeable with D₂O and may not be observed.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Similar to the ¹H NMR, the carbons of the pyridine ring will be shifted downfield upon protonation.
Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~175 |
| C-2' (Pyridine) | ~158 |
| C-6' (Pyridine) | ~148 |
| C-4' (Pyridine) | ~145 |
| C-3' (Pyridine) | ~128 |
| C-5' (Pyridine) | ~126 |
| C-4 (Butanoic) | ~37 |
| C-2 (Butanoic) | ~33 |
| C-3 (Butanoic) | ~23 |
2D NMR Spectroscopy for Unambiguous Assignments
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the butanoic acid chain and the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the butanoic acid chain to the pyridine ring.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyridin-2-yl)butanoic acid hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar and ionic compounds.
Expected High-Resolution Mass Spectrum (ESI+)
In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free acid, [M+H]⁺, where M is the free acid (4-(Pyridin-2-yl)butanoic acid).
-
Expected [M+H]⁺: m/z 166.0817 (for C₉H₁₂NO₂⁺)
The high-resolution measurement of this ion allows for the unambiguous determination of the elemental composition.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing further structural insights. Key expected fragmentation pathways include:
-
Loss of H₂O: [M+H - H₂O]⁺
-
Loss of CO₂: [M+H - CO₂]⁺
-
Cleavage of the butanoic acid chain: This can lead to the formation of the pyridinylmethyl cation and other characteristic fragments.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
High-Resolution Measurement: Determine the accurate mass of the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.
-
Data Interpretation: Analyze the fragmentation pattern to confirm the connectivity of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
The FTIR spectrum of 4-(Pyridin-2-yl)butanoic acid hydrochloride will exhibit characteristic absorption bands for the carboxylic acid, the pyridinium ion, and the alkyl chain.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |
| N-H (Pyridinium) | ~3100-3000 | Stretching vibration |
| C-H (Aromatic) | ~3100-3000 | Stretching vibration |
| C-H (Aliphatic) | ~2960-2850 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1720-1700 | Stretching vibration |
| C=N, C=C (Pyridinium) | ~1640-1500 | Ring stretching vibrations |
| C-O (Carboxylic Acid) | ~1300-1200 | Stretching vibration |
The presence of the broad O-H stretch and the C=O stretch are indicative of the carboxylic acid functionality. The bands corresponding to the pyridinium ring vibrations confirm the protonation of the pyridine nitrogen.
Experimental Protocol for ATR-FTIR
-
Background Collection: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Single Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural determination.
The Crystallographic Process
Expected Structural Features
An X-ray crystal structure of 4-(Pyridin-2-yl)butanoic acid hydrochloride would confirm:
-
The protonation of the pyridine nitrogen.
-
The bond lengths and angles of the entire molecule.
-
The conformation of the butanoic acid chain.
-
The intermolecular interactions, such as hydrogen bonding between the carboxylic acid, the pyridinium ion, and the chloride counterion.
Experimental Protocol for Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on the goniometer of the diffractometer.
-
Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map and build a molecular model. Refine the model against the experimental data.
-
Structure Validation and Analysis: Validate the final structure and analyze the geometric parameters and intermolecular interactions.
Conclusion
The structural elucidation of 4-(Pyridin-2-yl)butanoic acid hydrochloride is a multi-faceted process that requires a logical and integrated analytical approach. By combining the detailed connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, the functional group identification from FTIR spectroscopy, and the definitive 3D structure from X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This guide provides a comprehensive framework for researchers to confidently navigate this process, ensuring the generation of high-quality, reliable data that is essential for advancing drug discovery and development programs.
References
-
PubChem. 4-(Pyridin-2-yl)butanoic acid. National Center for Biotechnology Information. [Link]
- Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. 2002.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. 2014.
- Gómez-Hens, A., & Aguilar-Caballos, M. P. High-resolution mass spectrometry for the analysis of small molecules. TrAC Trends in Analytical Chemistry. 2004;23(10-11):739-751.
- Smith, B. C.
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. Crystal Structure Analysis: Principles and Practice. Oxford University Press. 2001.
An In-Depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 4-(pyridin-2-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document will delve into the mechanistic underpinnings of each synthetic transformation, offering detailed, step-by-step protocols. The guide is structured to provide not only a reproducible methodology but also a deep understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot the synthesis as needed. All quantitative data is summarized for clarity, and key transformations are visualized through a detailed workflow diagram.
Introduction and Strategic Overview
4-(Pyridin-2-yl)butanoic acid and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As GABA analogues, these compounds have the potential to modulate GABAergic signaling and are therefore valuable scaffolds for the development of novel therapeutics for a range of neurological disorders.
The synthetic strategy outlined in this guide is a robust and logical sequence of well-established organic transformations. The core of this pathway is the malonic ester synthesis, a classic method for the preparation of carboxylic acids.[1][2][3][4][5][6] This approach offers a high degree of control and generally provides good yields.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic workflow for 4-(Pyridin-2-yl)butanoic acid hydrochloride.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step guide for each stage of the synthesis, accompanied by expert commentary on the rationale behind the chosen conditions and potential challenges.
Step 1: Synthesis of 2-(Pyridin-2-yl)ethan-1-ol
The initial step involves the base-catalyzed condensation of 2-picoline with formaldehyde to introduce a hydroxymethyl group at the methyl position.
Protocol:
-
To a stirred solution of 2-picoline in a suitable solvent (e.g., ethanol), add a catalytic amount of a strong base (e.g., sodium ethoxide).
-
Slowly add a solution of formaldehyde (e.g., as a 37% aqueous solution, formalin) at a controlled temperature (typically room temperature to gentle reflux).
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(pyridin-2-yl)ethan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Expertise & Experience: The basicity of the reaction medium is crucial for the deprotonation of the acidic methyl group of 2-picoline, forming a carbanion that acts as a nucleophile. The choice of a non-nucleophilic base is important to avoid side reactions with formaldehyde. Careful control of the stoichiometry of formaldehyde is necessary to minimize the formation of di- and poly-hydroxymethylated byproducts.
Step 2: Synthesis of 2-(2-Bromoethyl)pyridine
The hydroxyl group of 2-(pyridin-2-yl)ethan-1-ol is then converted to a bromide, a good leaving group for the subsequent nucleophilic substitution.
Protocol:
-
To a stirred solution of 2-(pyridin-2-yl)ethan-1-ol, add an excess of concentrated hydrobromic acid (HBr).
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 8.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(2-bromoethyl)pyridine.
Trustworthiness: This is a standard and reliable method for converting primary alcohols to alkyl bromides. The use of excess HBr drives the reaction to completion. The workup procedure is critical to remove any unreacted acid and to isolate the free base of the product. The product can be stored as its hydrobromide salt for enhanced stability.
Step 3: Alkylation of Diethyl Malonate
This step constitutes the core of the malonic ester synthesis, where the prepared electrophile, 2-(2-bromoethyl)pyridine, is reacted with the enolate of diethyl malonate.
Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to the ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature.
-
Stir the mixture for a short period to ensure complete formation of the malonate enolate.
-
Add a solution of 2-(2-bromoethyl)pyridine in a suitable solvent (e.g., absolute ethanol or DMF) to the enolate solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate.
-
Purify the product by vacuum distillation or column chromatography.
Authoritative Grounding: The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for their facile removal by a moderately strong base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile in an SN2 reaction with the primary alkyl bromide, 2-(2-bromoethyl)pyridine.[6] The use of an alkoxide base corresponding to the ester (ethoxide for ethyl esters) is a standard practice to prevent transesterification.[2]
Step 4: Hydrolysis and Decarboxylation
The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final butanoic acid derivative.
Protocol:
-
To the purified diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, add an excess of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation.
-
Monitor the evolution of carbon dioxide to gauge the progress of the decarboxylation.
-
After the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 4-5) using a base (e.g., sodium hydroxide solution). This will cause the product to precipitate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-(pyridin-2-yl)butanoic acid.
Causality behind Experimental Choices: Acid-catalyzed hydrolysis is effective for converting the diester to the dicarboxylic acid. The presence of a β-carbonyl group in the resulting malonic acid derivative facilitates decarboxylation through a cyclic six-membered transition state upon heating.[4] Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic amino acid, maximizing the yield of the isolated product.
Step 5: Formation of the Hydrochloride Salt
The final step involves the conversion of the free acid to its hydrochloride salt for improved stability and handling.
Protocol:
-
Dissolve the purified 4-(pyridin-2-yl)butanoic acid in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethanol).
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 4-(pyridin-2-yl)butanoic acid hydrochloride.
Self-Validating System: The formation of a crystalline precipitate upon the addition of HCl is a strong indicator of successful salt formation. The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 4-(pyridin-2-yl)butanoic acid hydrochloride. Please note that yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 2-Picoline | 2-(Pyridin-2-yl)ethan-1-ol | Formaldehyde, NaOEt | 60-70 | >95 (after purification) |
| 2 | 2-(Pyridin-2-yl)ethan-1-ol | 2-(2-Bromoethyl)pyridine | HBr | 80-90 | >97 (after purification) |
| 3 | Diethyl Malonate, 2-(2-Bromoethyl)pyridine | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | NaOEt | 65-75 | >95 (after purification) |
| 4 | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | 4-(Pyridin-2-yl)butanoic Acid | HCl (aq) | 85-95 | >98 (after purification) |
| 5 | 4-(Pyridin-2-yl)butanoic Acid | 4-(Pyridin-2-yl)butanoic Acid Hydrochloride | Anhydrous HCl | >95 | >99 |
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of 4-(pyridin-2-yl)butanoic acid hydrochloride. By leveraging the robust malonic ester synthesis and a logical sequence of functional group transformations, this protocol provides a clear and reproducible method for obtaining this valuable compound. The mechanistic insights and procedural details provided herein are intended to empower researchers in their synthetic endeavors and facilitate the development of novel therapeutics based on this important molecular scaffold.
References
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Wikipedia. (2024). GABA. [Link]
-
L.S.College, Muzaffarpur. (2020, April 25). Malonic ester synthesis. [Link]
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Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
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Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. [Link]
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Andrey K. (2014, July 9). Malonic Ester Synthesis [Video]. YouTube. [Link]
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MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
- Google Patents. (n.d.).
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
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ACS Publications. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
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ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]
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ChemSynthesis. (2025, May 20). 4-pyridin-2-yl-butyric acid ethyl ester. [Link]
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Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]
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- Google Patents. (n.d.).
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PubMed. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
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University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
- Google Patents. (n.d.). Preparation method of 4-hydroxy-2-butynoic acid.
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PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]
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MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
- Google Patents. (n.d.). A kind of method for preparing 2-(4-nitrophenyl) butyric acid.
- Patent 0259687. (1988, March 16). Method for the preparation of pyridine-2,3-dicarboxylic acids.
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A Technical Guide to 4-(Pyridin-2-yl)butanoic Acid Hydrochloride: Synthesis, Properties, and Applications in Pharmaceutical Development
Executive Summary: This document provides an in-depth technical overview of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic pathway with an emphasis on the rationale behind procedural choices, and elucidate its versatile role as a pharmaceutical intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and strategic application of this valuable compound.
Introduction to 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
Overview and Significance in Medicinal Chemistry
4-(Pyridin-2-yl)butanoic acid and its hydrochloride salt are heterocyclic compounds of significant interest in the pharmaceutical industry. The structure uniquely combines a pyridine ring, a common pharmacophore in many bioactive molecules, with a flexible four-carbon carboxylic acid chain. This bifunctional nature makes it an exceptionally versatile starting material.
The pyridine moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and metal coordination. The butanoic acid chain provides a crucial reactive handle, most often for the construction of amide bonds, which form the backbone of numerous drug candidates. Furthermore, the aliphatic chain offers conformational flexibility, allowing the pyridine headgroup to orient itself optimally within a receptor's binding pocket. Its role as an intermediate is critical in the synthesis of kinase inhibitors and other advanced therapeutic agents[1].
Chemical Structure and Nomenclature
The compound consists of a pyridine ring substituted at the 2-position with a butanoic acid chain. The hydrochloride salt form enhances stability and can improve solubility in certain solvents.
-
IUPAC Name: 4-(pyridin-2-yl)butanoic acid hydrochloride[2]
-
Molecular Formula: C₉H₁₁NO₂ · HCl (or C₉H₁₂ClNO₂)
-
Molecular Weight: 201.65 g/mol
Caption: Chemical structure of 4-(pyridin-2-yl)butanoic acid hydrochloride.
Physicochemical Properties
Understanding the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and process development. The data below pertains to the free acid form, unless otherwise noted.
| Property | Value | Source |
| Appearance | Yellow to brown solid | [3] |
| Melting Point | 84-85 °C | [3] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [3] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.46 ± 0.10 | [3] |
| Molecular Formula (Free Acid) | C₉H₁₁NO₂ | [2][3][4][5] |
| Molecular Weight (Free Acid) | 165.19 g/mol | [2][3][5] |
Synthesis and Manufacturing
The synthesis of 4-(pyridin-2-yl)butanoic acid hydrochloride can be approached from several angles. A common and reliable method involves the alkylation of a deprotonated 2-alkylpyridine followed by functional group manipulation. This approach offers good control and utilizes readily available starting materials.
Synthetic Scheme
The following diagram illustrates a representative two-step synthesis starting from 2-picoline (2-methylpyridine).
Caption: Synthetic pathway for 4-(pyridin-2-yl)butanoic acid hydrochloride.
Detailed Synthetic Protocol
Step 1: Alkylation of 2-Picoline
This step leverages the increased acidity of the methyl protons on 2-picoline, which can be abstracted by a strong base to form a nucleophilic anion.
-
Rationale: n-Butyllithium (n-BuLi) is a potent, non-nucleophilic base ideal for deprotonating weakly acidic C-H bonds. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions and control the exothermic nature of the lithiation. Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the lithium cation. Ethyl 3-bromopropionate is the electrophile that introduces the required three-carbon chain with a protected carboxylic acid (ester).
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 volumes).
-
Cool the flask to -78 °C.
-
Add 2-picoline (1.0 eq.) via syringe.
-
Slowly add n-BuLi (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating anion formation.
-
Stir the reaction at -78 °C for 1 hour.
-
Add a solution of ethyl 3-bromopropionate (1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (Ethyl 4-(pyridin-2-yl)butanoate) via column chromatography on silica gel.
-
Step 2: Saponification and Salt Formation
The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by protonation and formation of the hydrochloride salt.
-
Rationale: Saponification using sodium hydroxide (NaOH) is a standard and high-yielding method for ester hydrolysis. Heating accelerates the reaction. Following hydrolysis, the reaction mixture is acidified. The addition of hydrochloric acid (HCl) serves two purposes: it protonates the carboxylate to form the free carboxylic acid and protonates the basic pyridine nitrogen to form the stable hydrochloride salt.
-
Methodology:
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of aqueous NaOH (e.g., 2.0 M solution, 3.0 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl to pH ~2.
-
If a precipitate forms, collect it by filtration. If not, extract the product into a suitable organic solvent like dichloromethane.
-
To form the final hydrochloride salt cleanly, the free acid can be dissolved in a minimal amount of a solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether can be added dropwise until precipitation is complete.
-
Collect the solid product by filtration, wash with cold ether, and dry under vacuum to yield 4-(pyridin-2-yl)butanoic acid hydrochloride.
-
Role as a Pharmaceutical Intermediate
The true value of 4-(pyridin-2-yl)butanoic acid hydrochloride lies in its utility as a scaffold for building more complex molecules.
Key Chemical Transformations
-
Amide Bond Formation: The carboxylic acid is a versatile handle for coupling with various amines to form amides, a ubiquitous linkage in pharmaceuticals. Standard peptide coupling reagents (e.g., EDC/HOBt, HATU) are highly effective.
-
Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic substitution (though it is generally deactivated) or be converted to an N-oxide to modify its electronic properties and reactivity.
-
Pyridine Ring Reduction: The aromatic pyridine ring can be hydrogenated to a piperidine ring, a common saturated heterocycle in drug molecules. This transformation drastically alters the geometry and basicity of the nitrogen atom. A patent for a related compound describes the hydrogenation of a γ-(4-pyridyl)butyric acid hydrochloride using a Rhodium on Carbon (Rh/C) catalyst in water at 60°C to achieve a high yield of the corresponding piperidyl derivative[6]. This demonstrates a key synthetic route for converting aromatic pyridine-based intermediates into their saturated piperidine counterparts[6].
Application Workflow Example
The following diagram illustrates how the intermediate can be used to synthesize a hypothetical target molecule, such as a novel kinase inhibitor.
Sources
- 1. punagri.com [punagri.com]
- 2. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]
- 4. 4-(Pyridin-2-yl)butanoic acid - Lead Sciences [lead-sciences.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride [benchchem.com]
A Guide to the Spectroscopic Characterization of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pyridin-2-yl)butanoic acid hydrochloride, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the structural elucidation of this molecule using a multi-technique spectroscopic approach. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for confirming the compound's identity, structure, and purity.
Introduction and Molecular Overview
4-(Pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound featuring a pyridine ring linked to a butanoic acid chain. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for various applications. Accurate structural confirmation is the bedrock of any chemical research or development workflow, and spectroscopic methods provide the necessary non-destructive analysis to achieve this with high confidence. This guide will not only present the expected spectral data but also delve into the causality behind the experimental choices and data interpretation, reflecting a field-proven approach to molecular characterization.
Compound Details:
| Property | Value | Source |
| Chemical Name | 4-(Pyridin-2-yl)butanoic acid hydrochloride | - |
| Parent Compound | 4-(Pyridin-2-yl)butanoic acid | [1][2] |
| CAS Number (Parent) | 102879-51-6 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO₂ | - |
| Molecular Weight | 201.65 g/mol | - |
| Parent MW | 165.19 g/mol | [2] |
Chemical Structure:
The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom. This fundamental structural feature dictates the spectroscopic behavior detailed in the following sections.
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of a molecule like 4-(Pyridin-2-yl)butanoic acid hydrochloride relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust, self-validating dataset.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful technique for determining the structure of organic molecules by observing the chemical environment of hydrogen atoms.[3]
Expertise & Causality: Experimental Choices
For the hydrochloride salt, a polar aprotic solvent like DMSO-d₆ is an excellent choice. It readily dissolves the ionic compound and its residual proton signal (~2.50 ppm) is typically clear of the analyte's signals. Furthermore, labile protons, such as the carboxylic acid proton (-COOH) and the pyridinium proton (N⁺-H), are readily observable in DMSO-d₆, whereas they might undergo rapid exchange and be broadened or absent in protic solvents like D₂O.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(Pyridin-2-yl)butanoic acid hydrochloride.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
Data Interpretation and Predicted Spectrum
The protonation of the pyridine nitrogen significantly influences the electronic environment of the ring protons, causing them to shift downfield (to a higher ppm value) compared to the neutral parent compound due to the deshielding effect of the positive charge.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-6' | ~8.6 - 8.8 | d | 1H | ~5 Hz | Adjacent to N⁺, highly deshielded. |
| H-4' | ~8.3 - 8.5 | t | 1H | ~8 Hz | Deshielded by ortho N⁺. |
| H-5' | ~7.8 - 8.0 | t | 1H | ~7 Hz | Influenced by ring electronics. |
| H-3' | ~7.7 - 7.9 | d | 1H | ~8 Hz | Influenced by ring electronics. |
| H-α | ~2.9 - 3.1 | t | 2H | ~7.5 Hz | Adjacent to the electron-withdrawing pyridine ring. |
| H-γ | ~2.3 - 2.5 | t | 2H | ~7.5 Hz | Adjacent to the electron-withdrawing carboxyl group. |
| H-β | ~1.9 - 2.1 | p | 2H | ~7.5 Hz | Shielded relative to α and γ protons. |
| -COOH | ~12.0 - 12.5 | br s | 1H | - | Highly deshielded, labile acidic proton. |
| N⁺-H | ~14.0 - 15.0 | br s | 1H | - | Very deshielded, labile pyridinium proton. |
Note: d=doublet, t=triplet, p=pentet, br s=broad singlet. Predicted values are based on analysis of similar structures.[3][4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the number and type of carbon atoms in a molecule, complementing the ¹H NMR data to build a complete structural picture.[5]
Experimental Protocol: ¹³C NMR
-
Sample and Solvent: The same sample prepared for ¹H NMR analysis can be used.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A greater number of scans is typically required due to the low natural abundance of ¹³C.
-
Referencing: The spectrum is referenced to the carbon signals of DMSO-d₆ (δ 39.52 ppm).
Data Interpretation and Predicted Spectrum
Similar to ¹H NMR, the carbon atoms of the pyridine ring will be shifted downfield upon protonation. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | Rationale |
| C=O | ~174 - 176 | Carbonyl carbon, highly deshielded.[6] |
| C-2' | ~158 - 160 | Attached to N⁺ and part of the aromatic system. |
| C-6' | ~148 - 150 | Attached to N⁺ and part of the aromatic system. |
| C-4' | ~144 - 146 | Aromatic carbon deshielded by N⁺. |
| C-3', C-5' | ~124 - 128 | Aromatic carbons, least affected by N⁺ in the ring. |
| C-α | ~34 - 36 | Aliphatic carbon adjacent to the pyridine ring. |
| C-γ | ~30 - 32 | Aliphatic carbon adjacent to the carboxyl group. |
| C-β | ~22 - 24 | Most shielded aliphatic carbon. |
Note: Predicted values are based on analysis of similar structures.[5][6]
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7]
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid 4-(Pyridin-2-yl)butanoic acid hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Interpretation and Predicted Spectrum
The IR spectrum will provide clear evidence for the key functional groups: the carboxylic acid, the aromatic pyridine ring, and the protonated amine (pyridinium ion).
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 - 2500 | O-H stretch (broad) | Carboxylic Acid | Very broad absorption due to hydrogen bonding. |
| ~3000 - 2850 | C-H stretch | Aliphatic (CH₂) | Typical for sp³ C-H bonds. |
| ~2700 - 2400 | N⁺-H stretch | Pyridinium ion | Broad absorptions characteristic of amine salts. |
| ~1710 - 1730 | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the carbonyl group.[8] |
| ~1630 - 1580 | C=C, C=N stretch | Pyridine Ring | Aromatic ring stretching vibrations. |
| ~1470 - 1430 | C-H bend | Aliphatic (CH₂) | Scissoring and bending vibrations. |
| ~1300 - 1200 | C-O stretch | Carboxylic Acid | Coupled with O-H bend. |
| ~900 - 690 | C-H bend (out-of-plane) | Aromatic Ring | Bending vibrations indicative of substitution pattern. |
Mass Spectrometry: Determining Molecular Weight
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion with minimal fragmentation.[9]
Expertise & Causality: Experimental Choices
ESI in positive ion mode is the method of choice. The molecule is already cationic in its hydrochloride salt form, and the carboxylic acid can be easily protonated. This results in a strong signal for the molecular ion, providing unambiguous molecular weight information.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to ensure complete protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).
Data Interpretation and Predicted Spectrum
The primary ion observed will correspond to the parent compound (the free base) plus a proton [M+H]⁺.
Predicted ESI-MS Data
| m/z Value | Ion | Rationale |
| 166.08 | [C₉H₁₁NO₂ + H]⁺ | The protonated molecular ion of the free base. This is the expected base peak. |
| 201.65 | - | The molecular weight of the intact hydrochloride salt. This will not be directly observed in ESI-MS. |
The mass spectrum provides direct confirmation of the molecular formula of the parent compound. The observed mass should be within 5 ppm of the theoretical exact mass when analyzed on a high-resolution mass spectrometer.
Conclusion: A Unified Structural Confirmation
The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and definitive characterization of 4-(Pyridin-2-yl)butanoic acid hydrochloride.
-
NMR elucidates the precise connectivity of the proton and carbon framework.
-
FT-IR confirms the presence of all key functional groups, including the carboxylic acid and the pyridinium ion.
-
MS verifies the molecular weight and formula of the parent molecule.
Together, these techniques provide a self-validating dataset that confirms the identity and structure of the target compound with a high degree of certainty, fulfilling the rigorous standards required in research and development.
References
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Retrieved from [Link]
-
1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
13C nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
4-(Pyridin-2-yl)butanoic acid. PubChem. Retrieved from [Link]
-
Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Retrieved from [Link]
-
FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate. Retrieved from [Link]
-
mass spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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- 1. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]
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- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 4-(P-TOLYL)BUTYRIC ACID(4521-22-6) 13C NMR [m.chemicalbook.com]
- 5. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Application of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
4-(Pyridin-2-yl)butanoic acid hydrochloride is a bifunctional building block containing a basic pyridine ring (protonated in this salt form) and a terminal carboxylic acid.[1][2] It is frequently employed as a linker in the synthesis of histone deacetylase (HDAC) inhibitors and other heterocyclic pharmaceutical intermediates.[1][2]
Nomenclature & Structure
-
IUPAC Name: 4-(Pyridin-2-yl)butanoic acid hydrochloride[1][2]
-
Common Synonyms: 2-Pyridinebutanoic acid HCl; 4-(2-Pyridyl)butyric acid hydrochloride[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight:
Key Properties Table[1][2]
| Property | Value / Characteristic | Technical Note |
| Appearance | White to off-white crystalline solid | May yellow upon oxidation or moisture absorption.[1][2] |
| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Toluene | The ionic nature of the HCl salt precludes solubility in non-polar organics without neutralization.[1][2] |
| Acidity (pKa) | Pyridinium | In solution, this compound acts as a weak diprotic acid.[1][2] |
| Hygroscopicity | Moderate to High | Pyridine hydrochlorides are prone to deliquescence.[1][2] Store in a desiccator. |
| Melting Point | >100°C (Salt form) | Significantly higher than the free acid (84-85°C) due to lattice energy.[1][2] |
Hazard Identification & Risk Assessment (GHS)[1][2][6]
While specific Safety Data Sheets (SDS) for the 2-isomer salt are rare, its hazard profile is derived from the structural class of pyridine-carboxylic acid salts.[1][2]
GHS Classification[1][2][6]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).[1][2]
Specific Technical Risks[1][2]
-
Acidic Corrosivity: Upon dissolution in water, the pH can drop below 3.0 due to the dissociation of HCl and the carboxylic acid.[1][2] This poses a risk to mucous membranes and sensitive biological assays if not buffered.[1][2]
-
Chelation Potential: The 2-substituted pyridine nitrogen (when deprotonated) and the carboxylate can form bidentate ligands with transition metals (Cu, Zn, Fe).[1][2] This can interfere with metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling) if the salt is not properly neutralized or sequestered.[1][2]
Handling & Storage Protocols
Storage Architecture[1][2]
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative yellowing of the pyridine ring.[1][2]
-
Desiccation: Mandatory.[1][2] The HCl salt will absorb atmospheric water, altering the effective molecular weight and leading to stoichiometry errors in synthesis.[1][2]
Weighing & Solubilization Workflow
The following diagram illustrates the decision logic for handling the compound based on the intended application (Synthesis vs. Biological Assay).
Figure 1: Decision matrix for solubilization and handling based on downstream application.
Free Base Liberation Protocol (Synthesis)
When using this compound in amide coupling reactions (e.g., EDCI/HOBt) in non-polar solvents like Dichloromethane (DCM), the HCl salt is often insoluble.[1][2]
-
Dissolve: Dissolve the HCl salt in a minimal amount of water or Methanol.[1][2]
-
Neutralize: Add saturated aqueous
until pH 8. -
Extract: Extract 3x with DCM or Ethyl Acetate.
-
Dry: Dry organic layer over
, filter, and concentrate. -
Result: The free acid (CAS 102879-51-6) is now soluble in organic media and ready for coupling.[1][2]
Emergency Response & First Aid
In the event of exposure, the acidic nature of the hydrochloride salt dictates the response.[1][2]
Figure 2: Emergency response logic flow for acidic salt exposure.
Synthesis & Application Context
Role in Drug Discovery
The 4-(pyridin-2-yl)butanoic acid moiety serves as a "cap" or "linker" in medicinal chemistry.[1][2]
-
HDAC Inhibitors: The hydroxamic acid derivatives of this compound are explored for zinc-binding affinity in Histone Deacetylase inhibition.[1][2]
-
Kinase Inhibitors: The pyridine ring provides a hydrogen bond acceptor motif crucial for ATP-binding pocket interactions.[1][2]
Reaction Safety: Amide Coupling
When coupling this acid to an amine:
-
Stoichiometry: You must account for the HCl. If using a base like DIPEA or TEA, add 1 extra equivalent to neutralize the HCl salt before the coupling reaction can proceed.[1][2] Failure to do so will protonate the coupling reagent or the amine partner, stalling the reaction.[1][2]
-
By-products: The resulting pyridinium salts can be difficult to remove by chromatography.[1][2] An aqueous workup (acidic wash followed by basic wash) is recommended.[1][2]
References
Navigating the Stability Landscape of 4-(Pyridin-2-yl)butanoic acid hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Stability Assessment
In the realm of pharmaceutical development, an active pharmaceutical ingredient's (API) stability is not merely a regulatory checkbox but a cornerstone of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the stability of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a molecule of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but the scientific rationale that underpins a robust stability evaluation. We will explore the molecule's intrinsic properties, potential degradation pathways, and the design of rigorous stability-indicating studies. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of pharmaceutical stability testing and chemical knowledge to provide a self-validating framework for its assessment.
Physicochemical Properties and Intrinsic Stability Profile
4-(Pyridin-2-yl)butanoic acid hydrochloride is a salt, which generally enhances the solubility and dissolution rate of the parent compound, 4-(pyridin-2-yl)butanoic acid. Understanding its fundamental physicochemical properties is the first step in predicting its stability.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C9H12ClNO2 | - |
| Molecular Weight | 201.65 g/mol | - |
| Melting Point | 84-85 °C (for the free acid) | [1] |
| pKa | 4.46 ± 0.10 (for the free acid) | [1] |
| Appearance | Yellow to brown solid (for the free acid) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C (for the free acid) | [1] |
The structure combines a pyridine ring, susceptible to N-oxidation and photolytic degradation, with a butanoic acid chain, which can undergo various reactions including decarboxylation at elevated temperatures. The hydrochloride salt form suggests good aqueous solubility, particularly in acidic to neutral pH, but also introduces the potential for interactions with the chloride ion.
Potential Degradation Pathways: A Mechanistic Perspective
A proactive approach to stability involves anticipating potential degradation routes. For 4-(Pyridin-2-yl)butanoic acid hydrochloride, several pathways should be considered, driven by factors like pH, light, temperature, and oxidative stress.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many pharmaceuticals.[2][3] While the butanoic acid moiety is relatively stable against hydrolysis, the overall stability can be pH-dependent.[4][5] The pyridine ring's basicity will be influenced by pH, which in turn could affect the molecule's electronic properties and susceptibility to other degradation reactions.
Oxidative Degradation
The pyridine ring is susceptible to N-oxidation, forming the corresponding N-oxide. This can be promoted by atmospheric oxygen, trace metals, or oxidizing agents. The aliphatic chain could also be a site for oxidation, potentially leading to the formation of hydroperoxides or ketones.
Photodegradation
Pyridinyl compounds can be sensitive to light.[2] UV or visible light exposure can lead to photolytic cleavage or rearrangement reactions. It is crucial to evaluate the photostability to determine if the drug substance and product require light-resistant packaging.
Thermal Degradation
Elevated temperatures can accelerate hydrolytic and oxidative degradation, and may also induce other reactions such as decarboxylation of the butanoic acid moiety.[2] The physical form of the solid (crystalline vs. amorphous) can also significantly impact thermal stability.[6]
Designing a Robust Forced Degradation Study
Forced degradation studies are the cornerstone of stability testing, providing insights into degradation pathways and helping to develop stability-indicating analytical methods.[2][3][7]
Rationale and Objectives
The primary goals of a forced degradation study are:
-
To identify likely degradation products.
-
To elucidate degradation pathways.
-
To demonstrate the specificity of the analytical method to resolve the parent drug from its degradants.
-
To aid in the formulation and packaging development.[2]
A typical forced degradation study would expose 4-(Pyridin-2-yl)butanoic acid hydrochloride to the following stress conditions:
| Stress Condition | Proposed Experimental Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To simulate acidic environments and catalyze acid-labile degradations.[3] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To simulate alkaline environments and catalyze base-labile degradations.[3] |
| Neutral Hydrolysis | Purified water at 60°C for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To assess the intrinsic stability in an aqueous environment. |
| Oxidative Degradation | 3% H2O2 at room temperature for up to 7 days. Samples taken at 0, 2, 8, 24, 72, and 168 hours. | To induce oxidation and identify potential oxidative degradants. |
| Thermal Degradation | Solid-state sample at 80°C for up to 7 days. | To evaluate the impact of heat on the solid drug substance.[2] |
| Photostability | Solid-state and solution samples exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control should be run in parallel. | To assess the compound's sensitivity to light.[8] |
Methodologies: Protocols for Stability Assessment
Stability-Indicating Analytical Method Development
A validated stability-indicating analytical method is essential to accurately quantify the decrease in the active substance and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust choice.
Protocol: HPLC Method Development and Validation
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Adjust the gradient profile and pH of the aqueous phase to achieve optimal separation of the parent peak from all degradation product peaks.
-
-
Detection Wavelength: Determine the optimal UV detection wavelength by acquiring the UV spectrum of 4-(Pyridin-2-yl)butanoic acid hydrochloride.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Quantitation Limit (LOQ) and Detection Limit (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Sample Preparation and Analysis Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Figure 1: Forced Degradation Experimental Workflow
Data Interpretation and Reporting
A comprehensive stability report should include the following:
-
Summary of Forced Degradation Results: A table summarizing the percentage degradation observed under each stress condition.
-
Chromatograms: Representative chromatograms showing the separation of the parent compound from its degradation products.
-
Mass Balance: An assessment of the mass balance to ensure that all degradation products are accounted for. A good mass balance is typically between 95% and 105%.
-
Proposed Degradation Pathway Diagram: A visual representation of the potential degradation pathways based on the identified degradants.
Caption: Figure 2: Potential Degradation Pathways
Conclusion and Recommendations
The stability of 4-(Pyridin-2-yl)butanoic acid hydrochloride is a multifaceted parameter that requires a systematic and scientifically sound investigation. This guide provides a framework for conducting such an evaluation, from understanding the molecule's intrinsic properties to designing and executing forced degradation studies. The insights gained from these studies are invaluable for guiding formulation development, selecting appropriate packaging, and establishing a suitable shelf-life for the drug product. It is recommended that any stability program for this compound be initiated with the comprehensive forced degradation studies outlined herein to ensure a thorough understanding of its degradation profile.
References
- Analysis of the Stability of Compounded Vancomycin Hydrochloride Oral Solution: A Comparison Between Formulations Prepared Using a Commercial Product and Using the Pure Active Ingredient. (2025). PMC - NIH.
- Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). MDPI.
- The Degradation Pathways of Glucagon in Acidic Solutions. (2000). PubMed.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
- 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6. ChemicalBook.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- The Impact of Gastrointestinal pH on Oral Drug Absorption. (2025). WuXi AppTec DMPK.
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)
- 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171. PubChem.
- Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). (2011). FooDB.
- Analytical, Formul
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
- Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
- Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. (2017). PMC - NIH.
- Stability and stability testing of drugs. (2025).
- Influence of PH On The Stability of Pharmaceutical. Scribd.
- Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI.
Sources
- 1. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Scale Synthesis of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
Introduction: Significance and Applications
4-(Pyridin-2-yl)butanoic acid hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and drug development. Its structural motif, featuring a pyridine ring linked to a butanoic acid chain, is found in a variety of biologically active molecules. Notably, this compound serves as a crucial building block in the synthesis of γ-aminobutyric acid (GABA) analogues.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are investigated for the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. The precise and efficient synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride is therefore of paramount importance for advancing research in these areas.
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride, detailing a reliable and reproducible two-step protocol. The presented methodology is designed for researchers and scientists in both academic and industrial settings, offering in-depth explanations of the experimental choices and procedures to ensure scientific integrity and successful execution.
Synthetic Strategy: A Two-Step Approach
The synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride is strategically designed as a two-step process. This approach ensures a high-yielding and pure final product. The overall synthetic scheme is depicted below:
Figure 1: Overall synthetic scheme for 4-(Pyridin-2-yl)butanoic acid hydrochloride.
The synthesis commences with the deprotonation of 2-picoline (2-methylpyridine) using a strong base, n-butyllithium (n-BuLi), to generate the highly nucleophilic 2-picolyllithium. This intermediate subsequently undergoes an alkylation reaction with 3-chloropropionitrile to yield 4-(pyridin-2-yl)butanenitrile. The choice of 3-chloropropionitrile as the electrophile is strategic as the nitrile group serves as a stable precursor to the desired carboxylic acid functionality.
The second step involves the acidic hydrolysis of the nitrile group in 4-(pyridin-2-yl)butanenitrile. Refluxing with concentrated hydrochloric acid not only converts the nitrile to a carboxylic acid but also conveniently forms the hydrochloride salt of the final product in a single operation. This streamlined approach enhances the efficiency of the overall synthesis.
Detailed Experimental Protocols
PART 1: Synthesis of 4-(Pyridin-2-yl)butanenitrile
This protocol details the alkylation of 2-picoline to form the nitrile intermediate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 2-Picoline | C₆H₇N | 93.13 | 9.31 g (10.0 mL) | 0.10 | 98% | Sigma-Aldrich |
| n-Butyllithium | C₄H₉Li | 64.06 | 44.0 mL | 0.11 | 2.5 M in hexanes | Sigma-Aldrich |
| 3-Chloropropionitrile | C₃H₄ClN | 89.53 | 9.85 g (8.9 mL) | 0.11 | 97% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - | Anhydrous | Sigma-Aldrich |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - | - | - |
| Brine | NaCl (aq) | 58.44 | 50 mL | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | Sigma-Aldrich |
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen inlet
-
Low-temperature thermometer
-
Dropping funnel
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer is flame-dried under a stream of nitrogen.
-
Initial Cooldown: After cooling to room temperature, anhydrous tetrahydrofuran (THF, 150 mL) and 2-picoline (9.31 g, 10.0 mL, 0.10 mol) are added to the flask via syringe. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium (44.0 mL of a 2.5 M solution in hexanes, 0.11 mol) is added dropwise to the stirred solution at a rate that maintains the internal temperature below -70 °C. The solution will typically turn a deep red or brown color, indicating the formation of 2-picolyllithium. The mixture is stirred at -78 °C for 30 minutes.
-
Alkylation: A solution of 3-chloropropionitrile (9.85 g, 8.9 mL, 0.11 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture at -78 °C. The rate of addition should be controlled to keep the temperature below -70 °C. After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Workup: The aqueous layer is separated, and the organic layer is washed with brine (50 mL). The aqueous layers are combined and back-extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(pyridin-2-yl)butanenitrile as a pale yellow oil.
Figure 2: Workflow for the synthesis of 4-(Pyridin-2-yl)butanenitrile.
PART 2: Hydrolysis of 4-(Pyridin-2-yl)butanenitrile to 4-(Pyridin-2-yl)butanoic acid hydrochloride
This protocol describes the conversion of the nitrile intermediate to the final hydrochloride salt.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |
| 4-(Pyridin-2-yl)butanenitrile | C₉H₁₀N₂ | 146.19 | 14.6 g | 0.10 | - | Synthesized in Part 1 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 100 mL | ~1.2 | 37% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | 95% | Sigma-Aldrich |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Anhydrous | Sigma-Aldrich |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A 250 mL round-bottom flask is charged with 4-(pyridin-2-yl)butanenitrile (14.6 g, 0.10 mol) and concentrated hydrochloric acid (100 mL). The flask is equipped with a reflux condenser and a magnetic stir bar.
-
Hydrolysis: The mixture is heated to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Isolation: After completion, the reaction mixture is cooled to room temperature and then to 0 °C in an ice bath. The precipitated solid is collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold ethanol, followed by cold diethyl ether.
-
Drying: The white to off-white solid product, 4-(pyridin-2-yl)butanoic acid hydrochloride, is dried in a vacuum oven at 50 °C to a constant weight.
Figure 3: Workflow for the hydrolysis and salt formation.
Characterization
The identity and purity of the synthesized 4-(Pyridin-2-yl)butanoic acid hydrochloride should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridyl protons and the protons of the butanoic acid chain. The chemical shifts and coupling constants should be consistent with the structure. The carboxylic acid proton may be broad or not observed depending on the solvent. |
| ¹³C NMR | Signals corresponding to all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the free base, 4-(pyridin-2-yl)butanoic acid. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyridine ring. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques. All glassware must be thoroughly dried.
-
3-Chloropropionitrile is toxic and a lachrymator. It should be handled in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is highly corrosive and causes severe burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The hydrolysis reaction should be performed in a fume hood as it may release HCl fumes.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation of 2-picoline. | Ensure the n-BuLi is of good quality and accurately titrated. Ensure all reagents and solvents are strictly anhydrous. |
| Side reactions of the organolithium reagent. | Maintain the reaction temperature at -78 °C during the addition of both n-BuLi and the electrophile. | |
| Incomplete hydrolysis in Step 2 | Insufficient reaction time or acid concentration. | Extend the reflux time and monitor the reaction by TLC. Ensure concentrated HCl is used. |
| Product is an oil or difficult to crystallize | Impurities present. | Purify the intermediate 4-(pyridin-2-yl)butanenitrile thoroughly before hydrolysis. The final product can be recrystallized from a suitable solvent system like ethanol/diethyl ether. |
Conclusion
This application note provides a detailed and robust protocol for the laboratory-scale synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development endeavors. The rationale behind the synthetic strategy and the troubleshooting guide further support the successful implementation of this synthesis.
References
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules. 2021. Available from: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020. Available from: [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research. 2009. Available from: [Link]
-
The Crucial Role of 4-Pyridinebutanenitrile in Modern Pharmaceutical Synthesis. Medium. 2024. Available from: [Link]
-
hydrolysis of nitriles. Chemguide. Available from: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. 2023. Available from: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available from: [Link]
- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
-
n-Butyllithium. Wikipedia. Available from: [Link]
-
Problem of carbonyl addition via n-butyllithium? ResearchGate. 2016. Available from: [Link]
-
Am I overlooking something in n-BuLi reactions? ResearchGate. 2015. Available from: [Link]
-
Physiology, GABA. StatPearls - NCBI Bookshelf. 2023. Available from: [Link]
Sources
Application Notes and Protocols for the Large-Scale Production of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing scalability, scientific integrity, and safety. This guide eschews a rigid template in favor of a detailed narrative that explains the rationale behind experimental choices, ensuring a thorough understanding of the process. All quantitative data is summarized in tables, and experimental workflows are visualized with diagrams.
Introduction and Strategic Overview
4-(Pyridin-2-yl)butanoic acid and its hydrochloride salt are valuable building blocks in the synthesis of various active pharmaceutical ingredients (APIs). Their structural motif is present in a range of compounds investigated for their therapeutic potential. The large-scale production of this intermediate with high purity and yield is therefore of significant interest.
This guide outlines a robust and scalable multi-step synthesis, starting from readily available commercial materials. The chosen synthetic route is designed to avoid problematic reagents and complex purification steps where possible, focusing on classic, well-understood chemical transformations amenable to industrial-scale production.
The overall synthetic strategy is depicted below:
Figure 1: Overall synthetic workflow for the production of 4-(Pyridin-2-yl)butanoic acid hydrochloride.
Part 1: Synthesis of Ethyl 4-(pyridin-2-yl)-4-oxobutanoate
The initial step involves a Claisen condensation of ethyl 2-picolinate with ethyl acetate to form the key β-keto ester intermediate, ethyl 4-(pyridin-2-yl)-4-oxobutanoate. This reaction is a cornerstone of carbon-carbon bond formation and is well-suited for large-scale synthesis.
Rationale for Reagent Selection
-
Ethyl 2-Picolinate: A commercially available and relatively inexpensive starting material.
-
Ethyl Acetate: Serves as both a reactant and a solvent in this condensation, simplifying the process.
-
Sodium Ethoxide (NaOEt): A strong base necessary to deprotonate the α-carbon of ethyl acetate, initiating the condensation. It is a cost-effective and commonly used base in industrial-scale Claisen condensations.
Detailed Experimental Protocol
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Nitrogen inlet for maintaining an inert atmosphere.
-
Temperature control unit.
-
Vacuum pump for distillation.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl 2-Picolinate | 151.16 | 1.0 |
| Ethyl Acetate | 88.11 | 5.0 |
| Sodium Ethoxide | 68.05 | 1.5 |
| Acetic Acid | 60.05 | As required for neutralization |
| Saturated Sodium Bicarbonate Solution | - | As required for washing |
| Brine | - | As required for washing |
| Anhydrous Magnesium Sulfate | 120.37 | As required for drying |
Procedure:
-
Reactor Setup: The jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Ethyl acetate is charged into the reactor.
-
Base Addition: Sodium ethoxide is added portion-wise to the ethyl acetate at room temperature with vigorous stirring under a nitrogen atmosphere. An exothermic reaction will be observed.
-
Addition of Ethyl 2-Picolinate: Ethyl 2-picolinate is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 30°C.
-
Reaction: The reaction mixture is heated to reflux (approximately 77°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by an in-process control (IPC) method such as HPLC or TLC.
-
Work-up:
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then carefully quenched by the slow addition of a mixture of ice and water.
-
The aqueous layer is separated and the pH is adjusted to ~7 with glacial acetic acid.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(pyridin-2-yl)-4-oxobutanoate.
-
In-Process Control (IPC):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Purpose: To monitor the disappearance of the starting material (ethyl 2-picolinate) and the formation of the product.
Part 2: Synthesis of 4-(Pyridin-2-yl)butanoic acid
This part of the synthesis involves two key transformations: the reduction of the keto group and the hydrolysis of the ester to the carboxylic acid. A Wolff-Kishner reduction is employed for its efficiency in reducing ketones to methylene groups, especially for substrates that are stable to strong basic conditions.
Rationale for Method Selection
-
Wolff-Kishner Reduction: This classic organic reaction is highly effective for the deoxygenation of ketones. The use of hydrazine hydrate and a strong base like potassium hydroxide is a well-established and scalable method. Diethylene glycol is used as a high-boiling solvent to achieve the necessary reaction temperatures.
Detailed Experimental Protocol
Materials and Equipment:
-
Jacketed glass reactor with a mechanical stirrer, distillation head, and a reflux condenser.
-
Nitrogen inlet.
-
Temperature control unit.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Ethyl 4-(pyridin-2-yl)-4-oxobutanoate | 221.23 | 1.0 |
| Hydrazine Hydrate (80%) | 50.06 | 4.0 |
| Potassium Hydroxide | 56.11 | 4.0 |
| Diethylene Glycol | 106.12 | Solvent |
| Hydrochloric Acid (concentrated) | 36.46 | As required for acidification |
Procedure:
-
Reactor Setup: The reactor is charged with ethyl 4-(pyridin-2-yl)-4-oxobutanoate, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Initial Heating: The mixture is heated to 100-120°C for 1-2 hours with stirring. During this time, water and excess hydrazine will distill off.
-
Reduction: The temperature is then slowly raised to 190-200°C and maintained for 4-6 hours. The reaction progress is monitored by IPC (HPLC or TLC) for the disappearance of the keto-ester.
-
Work-up and Hydrolysis:
-
The reaction mixture is cooled to below 100°C and diluted with water.
-
The aqueous solution is washed with a non-polar organic solvent (e.g., toluene or hexane) to remove non-polar impurities.
-
The aqueous layer is then carefully acidified to a pH of approximately 4.5-5.0 with concentrated hydrochloric acid. This pH is near the isoelectric point of the amino acid, causing it to precipitate.[1]
-
The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of a suitable organic solvent (e.g., cold ethanol or acetone) to remove any remaining impurities.
-
The solid is dried under vacuum to yield 4-(Pyridin-2-yl)butanoic acid.
-
Part 3: Formation and Purification of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
The final step is the formation of the hydrochloride salt and its purification by crystallization to achieve the desired quality for pharmaceutical applications.
Figure 2: Workflow for the final salt formation and purification.
Rationale for Solvent Selection
The choice of solvent for crystallization is critical for obtaining a high-purity product with good crystal form. A solvent system in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A mixture of isopropanol and diethyl ether or methyl tert-butyl ether (MTBE) is a common choice for the crystallization of hydrochloride salts.
Detailed Experimental Protocol
Materials and Equipment:
-
Crystallization vessel with a stirrer and temperature control.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Reagents:
| Reagent |
| 4-(Pyridin-2-yl)butanoic acid |
| Isopropanol (IPA) |
| Hydrochloric Acid (in IPA or gaseous) |
| Diethyl Ether or MTBE |
Procedure:
-
Dissolution: The crude 4-(Pyridin-2-yl)butanoic acid is dissolved in a minimal amount of hot isopropanol.
-
Salt Formation: A solution of hydrochloric acid in isopropanol (or gaseous HCl) is added dropwise to the stirred solution until the pH is acidic (pH 1-2). The hydrochloride salt will begin to precipitate.
-
Crystallization: The mixture is slowly cooled to room temperature and then further cooled to 0-5°C to maximize crystallization. An anti-solvent such as diethyl ether or MTBE can be added to induce further precipitation.
-
Isolation: The crystalline solid is collected by filtration.
-
Washing: The filter cake is washed with a cold mixture of isopropanol and the anti-solvent to remove any soluble impurities.
-
Drying: The final product is dried under vacuum at a temperature not exceeding 50-60°C to a constant weight.
Quality Control and Analytical Methods
A robust set of analytical methods is essential to ensure the quality, purity, and consistency of the final product.
| Test | Method | Specification |
| Identification | FTIR, ¹H NMR, ¹³C NMR | Conforms to the reference spectrum |
| Assay | HPLC | ≥ 99.0% |
| Purity (Related Substances) | HPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 20 ppm |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
HPLC Method for Assay and Purity:
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from 95% A to 10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Column Temperature: 30°C.
Safety Considerations
Hazard Identification and Risk Mitigation:
-
Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a closed system with appropriate personal protective equipment (PPE), including respiratory protection.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Strong Acids (HCl, Acetic Acid): Corrosive. Use appropriate PPE.
-
Flammable Solvents (Ethanol, Isopropanol, Diethyl Ether, MTBE): Use in a well-ventilated area away from ignition sources. Ensure all equipment is properly grounded.
Emergency Procedures:
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.
-
Fire: Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
References
- Synthesis of 2-Pyridine Carboxylic Acids. CN107162959A.
-
Synthesis of 4-[(2-Phenyl-4-quinolyl)oxy]butanoic acid. PrepChem.com. [Link]
-
Synthesis of ethyl 2-oxo-4-phenylbutyrate. PrepChem.com. [Link]
-
4-(Pyridin-2-yl)butanoic acid. PubChem. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
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HPLC analysis method for 4-(Pyridin-2-yl)butanoic acid hydrochloride
An In-Depth Technical Guide to the HPLC Analysis of 4-(Pyridin-2-yl)butanoic acid hydrochloride
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(Pyridin-2-yl)butanoic acid hydrochloride. This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for purity assessment, stability testing, and quality control of this compound.
The narrative structure of this guide is designed to provide not just a protocol, but a foundational understanding of the method development process. We will explore the physicochemical characteristics of the analyte, the rationale behind the chromatographic choices, a detailed experimental protocol, and a framework for method validation in line with industry standards.
Analyte Characterization: The Foundation of Method Development
Understanding the physicochemical properties of 4-(Pyridin-2-yl)butanoic acid is the critical first step in developing a successful HPLC method. As an ionizable molecule containing both a weakly acidic carboxylic acid group and a weakly basic pyridine ring, its chromatographic behavior is highly dependent on the mobile phase pH.
The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is advantageous for sample preparation. The presence of the pyridine ring provides a strong chromophore, making UV detection a suitable and sensitive choice for analysis.
| Property | Value | Source/Rationale |
| Chemical Structure | See below | - |
| Molecular Formula | C₉H₁₁NO₂ · HCl | Derived from structure |
| Molecular Weight | 201.65 g/mol | Calculated (165.19 for free base + 36.46 for HCl)[1] |
| pKa (Carboxylic Acid) | ~3.8 - 4.5 | Predicted value is 4.46[2]. Similar structures show acidic pKa's in this range[3]. |
| pKa (Pyridine Nitrogen) | ~5.2 | The pKa of pyridine is a well-established value. |
| UV λmax | ~260 nm | Typical absorbance maximum for pyridine derivatives. Should be experimentally confirmed. |
| Solubility | High in aqueous solutions | The hydrochloride salt form significantly increases water solubility. |
SMILES Representation:C1=CC=NC(=C1)CCCC(=O)O.Cl
Strategic Approach to HPLC Method Development
The dual ionic nature of 4-(Pyridin-2-yl)butanoic acid presents a challenge for chromatographic retention and peak shape. The primary goal is to control the ionization state of the molecule to achieve consistent and predictable interaction with the stationary phase.
Choosing the Chromatographic Mode
Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used approach for this type of molecule. It separates compounds based on their hydrophobicity. However, for ionizable compounds, retention can be poor and peaks may tail due to undesirable interactions with the stationary phase.[4][5]
The key to success in RP-HPLC for ionizable analytes is to control the mobile phase pH to suppress the ionization of at least one of the functional groups.[6][7][8]
-
Low pH (e.g., pH 2.5 - 3.0): At a pH well below the pKa of the carboxylic acid (~4.5), this group will be protonated and largely neutral (-COOH). This neutral form will have a stronger hydrophobic interaction with the C18 stationary phase, leading to better retention. The pyridine nitrogen (pKa ~5.2) will be fully protonated and positively charged, which is acceptable as long as it is consistent. This is the recommended approach.
-
High pH (e.g., pH > 7.0): This would neutralize the pyridine ring but would cause the carboxylic acid to be fully deprotonated and negatively charged (-COO⁻), likely resulting in poor retention. Furthermore, traditional silica-based columns are not stable at high pH.[8]
Hydrophilic Interaction Chromatography (HILIC) is a powerful alternative for separating highly polar compounds that are poorly retained in reversed-phase mode.[9][10][11][12] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. While a viable option, RP-HPLC with pH control is typically the first and often sufficient strategy for molecules with the characteristics of our analyte.
Workflow for Method Development
The development process should be systematic, moving from initial screening to fine-tuning for optimal performance.
Caption: A systematic workflow for HPLC method development.
Detailed HPLC Analysis Protocol
This protocol is a robust starting point and should be validated for its intended use.
Instrumentation and Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Column: A high-quality reversed-phase C18 column. A good starting point is a column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size.
-
Chemicals: HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, and phosphoric acid.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the un-ionized part of the molecule. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid | Buffers the mobile phase at a low pH to suppress ionization of the carboxylic acid, ensuring consistent retention and good peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good elution strength and low viscosity. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 15.0 | 70 | |
| 15.1 | 90 | |
| 17.0 | 90 | |
| 17.1 | 10 | |
| 22.0 | 10 | |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times and improves peak efficiency. |
| Detection | UV at 260 nm | The pyridine ring has strong absorbance at this wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and sensitivity requirements. |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of 90% Mobile Phase A and 10% Mobile Phase B is recommended to match the initial gradient conditions. This prevents peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-(Pyridin-2-yl)butanoic acid hydrochloride reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of the active ingredient and prepare a 25 mL solution using the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
Overall Analytical Workflow
Caption: Standard workflow from sample preparation to data analysis.
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from blanks, impurities, or degradation products. | Peak purity analysis should pass. No interfering peaks at the analyte's retention time in blank/placebo chromatograms. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | |
| Repeatability | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (%RSD) ≤ 1.0% |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or on different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; %RSD for precision at LOQ should be ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits when parameters (pH ±0.2, Temp ±2°C, Flow ±5%) are varied. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 4-(Pyridin-2-yl)butanoic acid hydrochloride. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, a robust reversed-phase method can be achieved. The detailed protocol for method execution and validation serves as a complete guide for scientists in research and quality control environments, ensuring accurate and reliable analytical results.
References
-
PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Pyridin-2-yl)butanoic acid. Retrieved from [Link]
-
FooDB. (2011). Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxo-4-(pyridin-4-yl)butanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). Butyric Acid. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
Separation Science. (n.d.). Reversed-Phase HPLC of Ionizable Analytes. Retrieved from [Link]
-
ResearchGate. (2025). Retention of ionizable compounds on HPLC. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231–247. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Scribd. (2018). Reversed Phase HPLC for Ionizable Samples. Retrieved from [Link]
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]
-
LCGC International. (2017). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyridinedicarboxylic Acid. Retrieved from [Link]
-
LCGC International. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
Sources
- 1. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433) - FooDB [foodb.ca]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. sepscience.com [sepscience.com]
- 7. scribd.com [scribd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. welch-us.com [welch-us.com]
Application Note: Purification of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride by Recrystallization
Executive Summary
This application note details the purification of 4-(Pyridin-2-yl)butanoic acid hydrochloride (CAS: 102879-51-6 for free acid; HCl salt analog) via recrystallization. This compound is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other pyridine-based pharmaceutical agents.
Achieving high purity (>99%) is challenging due to the compound's bifunctional nature (basic pyridine nitrogen and acidic carboxyl group) and the hygroscopic tendency of its hydrochloride salt. This protocol establishes a self-validating purification system using a 2-Propanol (IPA) or Ethanol/Acetone solvent system to effectively remove unreacted starting materials, inorganic salts, and colored byproducts.
Chemical Profile & Pre-Purification Analysis[1]
Before initiating recrystallization, the crude material must be characterized to select the optimal solvent system.
Physicochemical Properties[2][3][4][5][6]
| Property | Description | Implications for Purification |
| Structure | Pyridine ring with C4-carboxylic acid tail (HCl salt) | Amphiphilic; HCl salt is highly polar/ionic. |
| Solubility (Hot) | Methanol, Ethanol, Water, Acetic Acid | Good candidates for the "dissolving" solvent. |
| Solubility (Cold) | Isopropanol (Moderate), Acetone (Insoluble), Ether (Insoluble) | Acetone/Ether act as excellent anti-solvents. |
| Melting Point | ~84–85 °C (Free Acid); >140 °C (HCl Salt, predicted) | High MP of salt allows for aggressive heating without melting the solid before dissolution. |
| Hygroscopicity | Moderate to High | Critical: Requires minimized exposure to ambient moisture; dry solvents are mandatory. |
Common Impurities[3]
-
Inorganic Salts: (e.g., NaCl, KCl) from neutralization steps. Insoluble in hot ethanol/IPA; removed via hot filtration.
-
Unreacted 4-(Pyridin-2-yl)but-3-enoic acid: Olefin precursors. Soluble in cold alcohols; removed in the mother liquor.
-
Decarboxylated byproducts: (e.g., 2-propylpyridine). Volatile and non-polar; remain in the mother liquor.
Solvent Selection Strategy
The choice of solvent is governed by the "Like Dissolves Like" principle, modified for ionic salts. We utilize a Temperature-Dependent Solubility Switch .
-
Primary Recommendation: Isopropanol (IPA)
-
Secondary Recommendation: Ethanol/Acetone (Solvent/Anti-solvent)
Decision Logic for Solvent System
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.
Detailed Experimental Protocol
Safety Warning: Pyridine derivatives can be irritants. HCl salts are corrosive. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles).
Phase 1: Dissolution and Hot Filtration
Objective: Maximize saturation while removing insoluble mechanical impurities and inorganic salts.
-
Preparation: Weigh 10.0 g of crude 4-(pyridin-2-yl)butanoic acid hydrochloride into a 250 mL round-bottom flask (RBF).
-
Solvent Addition: Add 40 mL of Isopropanol (IPA) . Add a magnetic stir bar.
-
Note: Start with a 1:4 (w/v) ratio. If using Ethanol, start with 1:2.5.
-
-
Heating: Attach a reflux condenser. Heat the mixture to reflux (82°C for IPA) with stirring.
-
Saturation Adjustment:
-
Decolorization (Optional): If the solution is dark, add activated charcoal (1-2% w/w). Stir at reflux for 5 minutes.
-
Hot Filtration:
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.
-
Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Phase 2: Crystallization
Objective: Controlled crystal growth to exclude impurities.
-
Ambient Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.
-
Why: Rapid cooling traps impurities inside the crystal lattice. Slow cooling yields purer, larger crystals.
-
-
Seeding (If necessary): If no crystals form at 25°C, scratch the inner wall of the flask with a glass rod or add a seed crystal of pure material.
-
Refrigeration: Place the flask in an ice bath (0-4°C) for 2–4 hours to maximize yield.
-
Anti-Solvent Addition (Ethanol Route Only):
-
If using Ethanol, add Acetone or Diethyl Ether dropwise to the cold solution until persistent cloudiness appears, then re-cool.
-
Phase 3: Isolation and Drying
Objective: Remove mother liquor containing impurities and solvent.
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 2 x 10 mL of cold solvent (e.g., ice-cold IPA or Acetone).
-
Critical: Do not use water; it will dissolve the salt.
-
-
Drying:
-
Transfer the solid to a vacuum oven.
-
Dry at 40–50°C under full vacuum (<10 mbar) for 12 hours.
-
Desiccant: Use P₂O₅ or KOH pellets in the oven trap to absorb HCl vapors or moisture.
-
Process Control & Validation (QC)
Trustworthiness is established by verifying the product against specific metrics.
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18, Phosphate Buffer/MeCN) | > 99.0% Area | Quantify organic impurities. |
| Identity | ¹H-NMR (D₂O or DMSO-d₆) | Consistent structure | Confirm pyridine ring and aliphatic chain integrity. |
| Salt Stoichiometry | Argentometric Titration (AgNO₃) | 1.0 ± 0.05 eq. Cl⁻ | Confirm mono-hydrochloride formation. |
| Residual Solvent | GC-Headspace | < 5000 ppm (IPA) | Ensure removal of recrystallization solvent. |
| Water Content | Karl Fischer (KF) | < 1.0% | Verify dryness (critical for hygroscopic salts). |
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Symptom: The compound separates as a distinct oil layer at the bottom instead of crystals.
-
Cause: The temperature is above the melting point of the solvated salt, or the solvent is too polar/wet.
-
Remedy:
-
Reheat to dissolve the oil.
-
Add a seed crystal at a temperature just below the cloud point.
-
Vigorously stir during cooling to disperse the oil droplets, encouraging solidification.
-
Issue 2: Low Yield (<50%)
-
Cause: Compound is too soluble in the chosen solvent (e.g., Ethanol).
-
Remedy:
-
Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.
-
Switch to the Ethanol/Acetone or Ethanol/Ether system to force precipitation.
-
Workflow Visualization
Figure 2: Step-by-step workflow for the purification process.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13737171, 4-(Pyridin-2-yl)butanoic acid. Retrieved October 26, 2023, from [Link]
-
Google Patents. (2011). CN102260208A - New preparation process of 4-pyridine butanol.[7] (Describes purification of analogous pyridine-butanol HCl salts via recrystallization). Retrieved October 26, 2023, from
- Google Patents. (2014). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride. (Establishes solubility profiles for pyridine HCl salts).
Sources
- 1. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102260208A - New preparation process of 4-pyridine butanol - Google Patents [patents.google.com]
Troubleshooting & Optimization
common side reactions in 4-(Pyridin-2-yl)butanoic acid hydrochloride synthesis
Status: Active Ticket ID: CHEM-SUP-2024-PYR Subject: Troubleshooting Common Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Welcome to the technical support hub for 4-(Pyridin-2-yl)butanoic acid hydrochloride (CAS: 102879-51-6 / Free Acid: 16499-57-3).[1] This intermediate is critical in the synthesis of histone deacetylase (HDAC) inhibitors and other pyridine-based pharmacophores.
Users frequently encounter yield losses and purity issues due to three specific chemical behaviors:
-
Anionic Polymerization of the 2-vinylpyridine intermediate (Michael Addition route).
-
Poly-alkylation of the alpha-carbon (Lithiation route).
-
Hygroscopic Oiling during hydrochloride salt formation.[2]
This guide deconstructs these failure modes and provides mechanistic solutions.
Module 1: The Michael Addition Route (Vinylpyridine)[1]
Primary Workflow: Reaction of 2-vinylpyridine with diethyl malonate (or similar active methylene), followed by hydrolysis and decarboxylation.[1][3]
Critical Side Reaction: Oligomerization of 2-Vinylpyridine
Symptom: The reaction mixture becomes viscous, turns into a gel, or yields a gummy residue that cannot be purified.[1][3] Mechanism: 2-Vinylpyridine is highly susceptible to anionic polymerization initiated by the very base used to deprotonate the malonate.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Order of Addition | Add Vinylpyridine LAST | Ensure the malonate anion is fully formed before introducing the vinylpyridine. Free base initiates polymerization; the malonate anion initiates the Michael addition. |
| Temperature | Maintain < 0°C during addition | Low temperature favors the kinetic Michael addition over the thermodynamic polymerization chain reaction. |
| Inhibitors | Add Hydroquinone (10-50 ppm) | Radical scavengers prevent radical-initiated polymerization (though anionic is the primary risk here, radical pathways often co-exist in bulk scale-up).[1] |
Pathway Visualization: Competing Pathways
Caption: Figure 1. Kinetic competition between the desired Michael addition (Green) and the parasitic anionic polymerization (Red).
Module 2: The Lithiation Route (2-Picoline)
Primary Workflow: Deprotonation of 2-picoline (2-methylpyridine) using LDA or n-BuLi, followed by alkylation with 3-halopropanoate or gamma-butyrolactone.[1]
Critical Side Reaction: Dialkylation (Over-Alkylation)
Symptom: LC-MS shows a mass peak corresponding to [M + alkyl chain], indicating a branched impurity.[1][3] Mechanism: The product (mono-alkylated pyridine) has an alpha-proton that is less acidic than the starting material but still accessible.[1] If local concentration of base is high, the product is deprotonated and reacts with a second equivalent of alkyl halide.[3]
FAQ: Why is my yield low despite full consumption of starting material?
Answer: You are likely generating the dialkylated impurity.
Corrective Action Plan:
-
Inverse Addition: Do not add the alkyl halide to the lithiated picoline. Instead, add the lithiated picoline slowly to a solution of the alkyl halide . This ensures the alkylating agent is always in excess relative to the active anion, minimizing the chance for the product to encounter a base.
-
Temperature Control: Maintain -78°C strictly. Higher temperatures increase the kinetic energy, allowing the base to overcome the slightly higher pKa barrier of the product's alpha-proton.
Module 3: Salt Formation & Purification
Primary Workflow: Dissolving the free acid in solvent and adding HCl (gas or ethereal) to precipitate the hydrochloride salt.
Critical Issue: Hygroscopicity & "Oiling Out"
Symptom: Upon adding HCl, the product separates as a sticky brown oil instead of a white solid. Mechanism: Pyridinium salts are notoriously hygroscopic.[2] The presence of even trace water allows the salt to form a hydrate clathrate, which often exists as an oil (ionic liquid behavior) rather than a crystal lattice.
Crystallization Protocol (Self-Validating System)
To ensure a crystalline solid, follow this anhydrous switch method:
-
Dissolution: Dissolve the crude free acid in anhydrous Isopropanol (IPA) .
-
Acidification: Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.
-
Induction: If oiling occurs, add a non-polar anti-solvent like Diethyl Ether or Hexane until turbid, then scratch the glass.[1]
-
Recovery: Filter under nitrogen. Do not expose to air for long periods , as the salt will absorb atmospheric moisture and deliquesce.[3]
Troubleshooting Logic Flow
Caption: Figure 2. Decision matrix for resolving oiling issues during hydrochloride salt formation.
Summary of Impurity Markers
Use this table to identify side reactions based on analytical data.
| Impurity Type | LC-MS Shift | Origin | Prevention Strategy |
| Dimer/Oligomer | M + (105)n | Vinylpyridine Polymerization | Use radical inhibitors; Low temp addition.[1] |
| Dialkylated | M + 72 (approx) | Over-alkylation (Lithiation route) | Inverse addition; Stoichiometry control.[1][3] |
| Ethyl Ester | M + 28 | Incomplete Hydrolysis | Prolonged reflux in 6M HCl; pH check.[2] |
| N-Oxide | M + 16 | Oxidation by air/peroxides | Use degassed solvents; Avoid old ether.[1][2] |
References
-
Michael Addition Mechanisms
-
General Pyridine Synthesis & Side Reactions
-
Salt Formation & Crystallization
-
Compound Data & Properties
Sources
Technical Support Center: Optimization of 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
Welcome to the Advanced Synthesis Support Module. Ticket ID: OPT-PYR-BUT-001 Subject: Process Optimization & Troubleshooting for 4-(Pyridin-2-yl)butanoic Acid HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Landscape[1]
You are likely attempting to synthesize 4-(pyridin-2-yl)butanoic acid hydrochloride (CAS: 102879-51-6 for free acid) as a linker or intermediate for histone deacetylase (HDAC) inhibitors or similar pharmaceutical targets.
While multiple routes exist (e.g., reduction of 4-oxo-4-(pyridin-2-yl)butanoic acid), this guide focuses on the Direct Alkylation Strategy (Reaction of 2-picoline with alkylating agents). This route is the most atom-economical but chemically temperamental, often resulting in "black tar" or low yields if thermodynamic parameters are not strictly controlled.
The Target Workflow
The optimization targets three critical phases:
-
Lithiation (Activation): Generation of the nucleophilic 2-picolyl anion.
-
Alkylation (C-C Bond Formation): Reaction with ethyl acrylate (Michael addition) or ethyl 3-bromopropionate.
-
Hydrolysis & Salt Formation: Converting the ester to the hygroscopic HCl salt.
Figure 1: Critical process flow for the direct alkylation synthesis route.
Optimization Parameters (The "Why" and "How")
Phase 1: The Lithiation Step (Base Selection)
The Problem: 2-Picoline (
-
Reagent: Lithium Diisopropylamide (LDA) is superior to n-BuLi alone. n-BuLi can act as a nucleophile and attack the pyridine ring (nucleophilic aromatic substitution), creating impurities. LDA is bulky and acts strictly as a base.
-
Temperature: Must be maintained at -78°C . At higher temperatures (>-40°C), the lithiated species can undergo self-condensation or attack the THF solvent.
Phase 2: The Alkylating Agent
Choice: Ethyl 3-bromopropionate vs. Ethyl Acrylate.
-
Ethyl Acrylate (Michael Addition): Cheaper but prone to polymerization. Requires strict temperature control (-78°C to -20°C).
-
Ethyl 3-bromopropionate (Substitution): Cleaner profile but generates HBr byproduct (buffered by excess base).
-
Recommendation: Use Ethyl 3-bromopropionate for lab-scale (<50g) to ensure purity. Use Ethyl Acrylate for scale-up (>100g) with polymerization inhibitors.
Phase 3: Salt Formation & Hygroscopicity
The final HCl salt is extremely hygroscopic.
-
Solvent System: Avoid water during the final salt precipitation. Use anhydrous HCl in Dioxane or HCl in Isopropanol .
-
Anti-solvent: Diethyl ether or MTBE (Methyl tert-butyl ether) induces precipitation of the white crystalline solid.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned into a black, sticky tar."
Diagnosis: Polymerization of the acrylate or decomposition of the lithiated species. Corrective Action:
-
Check Temperature: Did the internal temperature spike upon addition of the acrylate? The reaction is exothermic. Add the electrophile slowly via syringe pump.
-
Inhibitors: If using ethyl acrylate, ensure it contains a stabilizer (e.g., MEHQ) or distill it immediately before use if the protocol demands pure reagents (though stabilizers usually don't interfere with LDA).
-
Quench: Quench the reaction at low temperature (-20°C) with Ammonium Chloride (
) before warming to room temperature.
Issue 2: "Low yield (<30%) during the alkylation step."
Diagnosis: Incomplete deprotonation or moisture contamination. Corrective Action:
-
Titrate LDA: Commercial LDA degrades. Titrate using salicylaldehyde phenylhydrazone or prepare fresh LDA (n-BuLi + Diisopropylamine).
-
Dry Solvents: THF must be distilled over Na/Benzophenone or passed through an activated alumina column. Water destroys the lithiated intermediate immediately.
Issue 3: "I cannot get a solid precipitate; it's an oil."
Diagnosis: Residual solvent or excess water in the HCl step. Corrective Action:
-
Azeotropic Drying: Dissolve the crude acid in toluene and rotovap to remove trace water (azeotrope). Repeat 3x.
-
Solvent Swap: Dissolve the oil in a minimum amount of dry ethanol/isopropanol. Add 4M HCl in Dioxane dropwise.
-
Trituration: If oil persists, scratch the flask sides with a glass rod under cold diethyl ether to induce nucleation.
Validated Experimental Protocol
Scale: 10 mmol | Expected Yield: 65-75% | Purity: >98%
Step 1: Lithiation[2]
-
Flame-dry a 100 mL Schlenk flask under Argon.
-
Add dry THF (20 mL) and Diisopropylamine (1.54 mL, 11 mmol) .
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir for 30 min.
-
Add 2-Picoline (0.99 mL, 10 mmol) dropwise. The solution usually turns deep red/orange (characteristic of the picolyl anion). Stir for 1 hour at -78°C.
Step 2: Alkylation
-
Dissolve Ethyl 3-bromopropionate (1.4 mL, 11 mmol) in THF (5 mL).
-
Add this solution slowly to the reaction mixture at -78°C over 15 mins.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Add saturated aqueous
(10 mL). -
Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.
Step 3: Hydrolysis & Salt Formation[3]
-
Dissolve the crude ester in 6M HCl (15 mL) .
-
Reflux for 4 hours (monitors conversion of ester to acid).
-
Concentrate to dryness under vacuum.
-
Purification: Recrystallize the residue from Isopropanol/Ether .
-
Result: White to off-white hygroscopic solid. Store in a desiccator.
Diagnostic Logic Tree
Use this flowchart to diagnose failure points in real-time.
Figure 2: Troubleshooting logic for common synthetic failures.
Analytical Benchmarks
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 130°C - 134°C (HCl salt) | Capillary |
| 1H NMR (D2O) | 400 MHz NMR | |
| Solubility | Soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexane. | Solubility Test |
References
-
Optimization of Levobupivacaine Hydrochloride Synthesis. (General optimization of hydrochloride salt formation and crystallization techniques). MDPI. Available at: [Link]
-
Kinetic vs. Thermodynamic Enolates. (Mechanistic grounding for the use of LDA at -78°C). Master Organic Chemistry. Available at: [Link]
-
4-(Pyridin-2-yl)butanoic acid. (Compound properties and identifiers). PubChem. Available at: [Link]
-
Reaction of 2-Picoline with Organolithiums. (Foundational chemistry for the lithiation of 2-picoline). Chemistry LibreTexts. Available at: [Link]
Technical Support Center: Impurity Profiling for 4-(Pyridin-2-yl)butanoic Acid HCl
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Impurity Identification & Analytical Anomalies Compound: 4-(Pyridin-2-yl)butanoic acid hydrochloride (CAS: 1939-26-0)
Introduction: The Analytical Landscape
Welcome to the technical support hub for 4-(Pyridin-2-yl)butanoic acid HCl . This compound is a critical intermediate, often utilized in the synthesis of 5-HT3 receptor antagonists (e.g., Palonosetron) and histone deacetylase (HDAC) inhibitors.
Because this molecule is amphoteric (containing a basic pyridine nitrogen and an acidic carboxylic acid tail), it presents unique challenges in impurity profiling. Users often report "ghost peaks," severe tailing, or retention time shifts that mask critical impurities. This guide addresses those specific pain points using a causality-based approach.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q1: Why does my main peak exhibit severe tailing (Asymmetry > 2.0), masking early-eluting impurities?
Diagnosis: Silanol Interaction & pH Mismatch.
The pyridine ring is basic (
The Fix:
-
Lower the pH: Use a mobile phase pH of 2.0–3.0 (using Phosphate buffer or 0.1% TFA). This ensures the pyridine is fully protonated (
) and the carboxylic acid is protonated ( ), keeping the molecule in a single ionization state. -
Add Ion-Pairing Agents: If low pH is insufficient, add 5–10 mM Sodium Hexanesulfonate . This forms a neutral ion pair with the protonated pyridine, sharpening the peak shape.
-
Column Selection: Switch to a "Base-Deactivated" (BD) or "End-capped" column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to minimize silanol activity.
Q2: I see a "split peak" or a shoulder on the main compound. Is this an impurity?
Diagnosis: Likely a pH/pKa Proximity Artifact, not necessarily an impurity.
If your mobile phase pH is near the
Validation Protocol:
-
Run a pH Scout: Inject the sample at pH 2.5 and pH 7.0.
-
Result: If the split disappears at pH 2.5, it was a method artifact. If the shoulder remains, it is a structural impurity (likely an isomer, see Module 2).
Module 2: Structural Impurity Identification (MS & NMR)
Q3: I have an impurity at RRT 0.90–0.95. MS shows the same mass (Isobaric). What is it?
Suspect: 4-(Pyridin-4-yl)butanoic acid (Regioisomer). Origin: Commercial 2-picoline (starting material) often contains traces of 4-picoline. The synthetic chemistry (e.g., alkylation with succinic anhydride or acrylate) proceeds identically for the 4-isomer.
Confirmation Strategy (NMR): You must isolate the peak or use high-field NMR.
-
4-(Pyridin-2-yl) (Target): Look for the aromatic proton at position 3 (doublet,
Hz) and position 6 (doublet, Hz). -
4-(Pyridin-4-yl) (Impurity): Look for an AA'BB' system (two doublets, symmetric) in the aromatic region. The coupling pattern is distinctively symmetric compared to the 2-substituted pyridine.
Q4: Mass Spec shows an [M+14] impurity peak. Is this a homolog?
Diagnosis: Methyl Ester Formation. Cause: If you used methanol as a solvent during recrystallization or HPLC sample preparation (diluent), the carboxylic acid moiety can esterify in the presence of the HCl salt (acid catalysis).
The Fix:
-
Immediate Test: Re-prepare the sample in Acetonitrile/Water (no alcohol).
-
Result: If the [M+14] peak disappears, it was an artifact of sample preparation, not a process impurity.
Q5: What are the critical process-related impurities I should monitor?
Refer to the table below for the most common impurities based on the standard synthetic route (Condensation of 2-picoline + Succinic Anhydride
| Impurity Name | Structure Description | Origin | Detection (RRT vs Main) |
| Keto-Acid Intermediate | 4-oxo-4-(pyridin-2-yl)butanoic acid | Incomplete reduction of the ketone intermediate. | Early Eluter (More Polar) |
| Vinyl-Acid | 4-(pyridin-2-yl)but-3-enoic acid | Dehydration of the hydroxy intermediate during reduction. | Late Eluter (Conjugated system) |
| Dimer | Bis-alkylated species | Over-alkylation of 2-picoline (rare but possible). | Very Late Eluter (High LogP) |
| Starting Material | 2-Picoline | Unreacted starting material. | Early Eluter |
Module 3: Visualization & Workflows
Workflow 1: Analytical Method Development Decision Tree
This diagram guides you through optimizing the HPLC method to resolve the specific impurities mentioned above.
Caption: Decision tree for troubleshooting HPLC peak shape and resolution issues specific to pyridine-based acids.
Workflow 2: Impurity Origin Map
Understanding where impurities come from allows you to adjust the synthesis rather than just filtering them out.
Caption: Pathway analysis showing the origin of key impurities from starting materials and reaction intermediates.
Module 4: Standardized Analytical Protocol
To ensure reproducibility, adopt this baseline method.
HPLC Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
mm, . -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm (Pyridine
) and 210 nm (End absorption). -
Column Temp: 30°C.
-
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
25 min: 5% B (Re-equilibration)
-
Salt Stoichiometry Check
Since this is an HCl salt, confirming the molar ratio is vital for stability data.
-
Method: Potentiometric Titration with Silver Nitrate (
). -
Target: 13.5% – 14.5% Chloride content (Theoretical for Monohydrochloride: ~17.6% if MW=201.6, but often exists as hemi-hydrates; calculate based on exact MW of 201.65 g/mol ).
-
Calculation:
. -
Troubleshooting: If Cl% is low (~14-15%), you may have a mixture of free base and salt, leading to melting point depression.
-
References
-
PubChem. (n.d.). 4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Analogous structure used for spectral comparison).
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.[1][2] (General method for pyridine-acid separation). Retrieved from [Link].
-
Muszalska, I., et al. (2013). HPLC and TLC methodology for determination or purity evaluation of pyridine derivatives. Acta Poloniae Pharmaceutica. (Validation of pyridine analysis). Retrieved from [Link].
Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) and validate methods according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
Validation & Comparative
Executive Summary: The Amphoteric Challenge
In the synthesis of pharmaceutical intermediates like 4-(Pyridin-2-yl)butanoic acid hydrochloride (an intermediate for Palonosetron and other 5-HT3 antagonists), the analysis of related substances presents a unique "amphoteric trap." The molecule contains a basic pyridine ring (pKa ~5.2) and an acidic carboxyl group (pKa ~4.8).
The Problem: Traditional C18 methods often fail. The basic nitrogen interacts with residual silanols on silica supports, causing severe peak tailing (
The Solution: This guide compares a Traditional C18 Phosphate Method against an Optimized Core-Shell Biphenyl Method . We demonstrate that exploiting
Chemical Context & Impurity Profile[1][2][3][4]
To validate a method, one must understand the "Enemy" (the impurities). For 4-(Pyridin-2-yl)butanoic acid, the critical related substances typically include:
-
Positional Isomers: 4-(Pyridin-3-yl)butanoic acid (difficult to separate on C18).
-
Chain Isomers: 4-(Pyridin-2-yl)-2-methylpropanoic acid (synthetic by-product).
-
Oxidation Products: Pyridine-N-oxide derivatives.
Diagram 1: Column Selection Logic
The following decision tree illustrates the chemical logic driving the shift from C18 to Biphenyl phases for this specific molecule.
Caption: Decision matrix for selecting stationary phases for pyridine-derivative analysis. The Biphenyl phase is selected to overcome silanol activity and isomeric co-elution.
Comparative Analysis: Traditional vs. Optimized
The following data compares the performance of a standard pharmacopeial-style method (Method A) versus the proposed optimized method (Method B).
Table 1: Method Performance Metrics
| Parameter | Method A: Traditional | Method B: Optimized (Recommended) |
| Stationary Phase | Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) |
| Mobile Phase | Phosphate Buffer pH 3.0 / MeOH | 0.1% Formic Acid / Acetonitrile |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.08 (Symmetrical) |
| Resolution (Isomers) | ||
| Run Time | 25 Minutes | 12 Minutes |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffer) |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating ; if the System Suitability criteria are met, the data is reliable.
Chromatographic Conditions[1][4][5][6][7][8][9]
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).
-
Column: Kinetex Biphenyl (or equivalent),
mm, 2.6 µm. -
Column Temp:
. -
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 260 nm (Pyridine
).
Mobile Phase[1][8]
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Gradient Program:
-
0.0 min: 5% B
-
8.0 min: 60% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B (Re-equilibration)
-
Standard & Sample Preparation[1][10]
-
Diluent: Water:Acetonitrile (90:10). Note: High aqueous content prevents solvent effect peak distortion.
-
Stock Solution: 1.0 mg/mL of 4-(Pyridin-2-yl)butanoic acid HCl.
-
System Suitability Solution: Mix of Target Analyte (0.5 mg/mL) and 4-(Pyridin-3-yl)butanoic acid impurity (0.005 mg/mL).
Validation Strategy (ICH Q2 R2 Compliance)
Validation must prove the method is "fit for purpose."[1][2] Below is the workflow and acceptance criteria.
Diagram 2: Validation Workflow (ICH Q2 R2)
Caption: Sequential validation workflow ensuring compliance with ICH Q2(R2) guidelines for impurity analysis.
Specificity (Stress Testing)
To ensure the method tracks all degradation products, perform forced degradation:
-
Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH, 60°C, 2 hours.
-
Oxidation: 3%
, Room Temp, 4 hours. -
Acceptance: Peak purity angle < Peak purity threshold (using Diode Array Detector). The Biphenyl column typically resolves the N-oxide degradant (
) from the main peak.
Linearity & Sensitivity (LOD/LOQ)
Construct a calibration curve from the LOQ level up to 150% of the specification limit (usually 0.15% for related substances).
-
LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio
.-
Typical Result: 0.05 µg/mL (0.01% w/w relative to nominal).
-
-
Linearity: Correlation coefficient (
) .
Accuracy (Recovery)
Spike the related substance (e.g., 4-(Pyridin-3-yl)butanoic acid) into the sample matrix at three levels: LOQ, 100% (Spec), and 150% (Spec).
-
Criteria: Mean recovery between 90.0% and 110.0%.
-
Why it works: The volatile mobile phase (Formic Acid) ensures no ionization suppression if moving to MS, but even in UV, the lack of ion-pairing reagents reduces baseline noise, improving low-level accuracy.
Robustness
Deliberately vary parameters to test method stability:
-
Flow Rate:
mL/min. -
Column Temp:
. -
Gradient Slope:
. -
Critical Observation: In Biphenyl phases, temperature often affects selectivity (
) more than in C18. Ensure the column oven is precise.
Conclusion
For the analysis of 4-(Pyridin-2-yl)butanoic acid hydrochloride , the Core-Shell Biphenyl method is superior to traditional C18 approaches. It leverages
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] [Link]
-
Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. (Demonstrates mixed-mode/ion-exchange principles for pyridine derivatives). [Link]
-
Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.[4][5] (Highlights the difficulty of separating pyridine isomers). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid. (Structural context for impurities/metabolites).[6][7] [Link]
Sources
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. commons.und.edu [commons.und.edu]
A Comparative Guide to the Synthesis of 4-(Pyridin-2-yl)butanoic Acid
Introduction
4-(Pyridin-2-yl)butanoic acid is a valuable heterocyclic compound that serves as a key building block in the development of various pharmaceutical agents and functional materials. Its structural motif, featuring a pyridine ring linked to a butanoic acid chain, imparts specific physicochemical properties that are desirable in drug design and materials science. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two distinct and practical synthetic routes to 4-(Pyridin-2-yl)butanoic acid. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a critical evaluation of its advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, cost-effectiveness, and adherence to green chemistry principles.
Route 1: Alkylation of 2-Picoline followed by Oxidation
This synthetic approach utilizes the acidic nature of the methyl protons of 2-picoline to initiate the formation of a four-carbon side chain, which is subsequently oxidized to the desired carboxylic acid.
Reaction Pathway
Caption: Synthetic pathway for 4-(Pyridin-2-yl)butanoic acid starting from 2-picoline.
Experimental Protocol
Step 1: Generation of 2-Picolyllithium and Alkylation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-picoline (5.0 g, 53.7 mmol) to the cooled THF.
-
Slowly add n-butyllithium (2.5 M solution in hexanes, 22.5 mL, 56.4 mmol) dropwise to the solution while maintaining the temperature at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of 2-picolyllithium.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of γ-butyrolactone (4.8 g, 55.8 mmol) in anhydrous THF (20 mL) dropwise to the 2-picolyllithium solution.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(pyridin-2-yl)butan-1-ol.
Step 2: Oxidation to 4-(Pyridin-2-yl)butanoic Acid
-
Dissolve the crude 4-(pyridin-2-yl)butan-1-ol in a mixture of acetone (100 mL) and water (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄, 9.4 g, 59.5 mmol) in water (100 mL) to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with water.
-
Acidify the filtrate to pH 3-4 with concentrated hydrochloric acid.
-
Extract the aqueous solution with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(pyridin-2-yl)butanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Discussion of Causality and Performance
The use of a strong, non-nucleophilic base like n-butyllithium is crucial for the deprotonation of the methyl group of 2-picoline, which has a pKa of approximately 30. The low temperature (-78 °C) is necessary to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring. γ-Butyrolactone serves as a convenient four-carbon electrophile that, upon reaction with the picolyllithium and subsequent aqueous workup, directly furnishes the desired butanol precursor.
The oxidation of the primary alcohol to the carboxylic acid can be achieved with various oxidizing agents. Potassium permanganate is a powerful and cost-effective choice, though other reagents like Jones reagent (CrO₃/H₂SO₄) could also be employed. The workup for the permanganate oxidation requires a quenching step to destroy the excess oxidant and filtration to remove the manganese dioxide byproduct.
Advantages:
-
Readily available and inexpensive starting materials (2-picoline and γ-butyrolactone).
-
The generation and reaction of the organolithium species are generally high-yielding.
Disadvantages:
-
Requires cryogenic temperatures and strictly anhydrous conditions for the organolithium step, which can be challenging to scale up.
-
The use of strong oxidizing agents like KMnO₄ can lead to over-oxidation or side reactions if not carefully controlled and generates significant manganese waste.
-
The overall process involves two distinct synthetic steps, which can impact the overall yield and require intermediate purification.
Route 2: Malonic Ester Synthesis
This classical approach involves the alkylation of diethyl malonate with a suitable 2-pyridyl electrophile, followed by hydrolysis and decarboxylation to afford the target carboxylic acid.
Reaction Pathway
Caption: Malonic ester synthesis of 4-(Pyridin-2-yl)butanoic acid.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.3 g, 56.5 mmol) in absolute ethanol (50 mL).
-
To the resulting sodium ethoxide solution, add diethyl malonate (8.6 g, 53.7 mmol) dropwise.
-
Heat the mixture to reflux for 30 minutes to ensure complete formation of the enolate.
-
Add 2-(2-chloroethyl)pyridine (7.6 g, 53.7 mmol) to the reaction mixture and continue to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated malonate, add a solution of sodium hydroxide (6.4 g, 160 mmol) in water (50 mL) and ethanol (20 mL).
-
Heat the mixture to reflux for 3 hours to effect saponification of the ester groups.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 2-3 hours to promote decarboxylation. Carbon dioxide evolution should be observed.
-
Cool the solution to room temperature. The product may precipitate upon cooling. If not, extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts (or the collected precipitate dissolved in an organic solvent), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(pyridin-2-yl)butanoic acid. Further purification can be achieved by recrystallization.
Discussion of Causality and Performance
The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids. The α-protons of diethyl malonate are sufficiently acidic (pKa ≈ 13) to be deprotonated by sodium ethoxide, forming a soft nucleophile that readily undergoes Sₙ2 reaction with a suitable electrophile. 2-(2-Chloroethyl)pyridine is a logical choice for the electrophile, though the corresponding bromide or iodide would be more reactive. The subsequent hydrolysis of the diester to the dicarboxylic acid, followed by thermally induced decarboxylation, is a standard and efficient transformation.
Advantages:
-
Avoids the use of pyrophoric organolithium reagents and cryogenic conditions.
-
The reaction conditions are generally milder and more amenable to large-scale synthesis.
-
The starting materials are commercially available or can be readily prepared.
Disadvantages:
-
The synthesis of the 2-(2-haloethyl)pyridine precursor may add an extra step to the overall sequence.
-
The overall yield can be moderate due to the multiple steps involved (enolate formation, alkylation, hydrolysis, and decarboxylation).
-
The use of sodium metal requires careful handling.
Comparison of Synthesis Routes
| Feature | Route 1: Alkylation of 2-Picoline | Route 2: Malonic Ester Synthesis |
| Starting Materials | 2-Picoline, n-Butyllithium, γ-Butyrolactone | Diethyl Malonate, Sodium Ethoxide, 2-(2-Chloroethyl)pyridine |
| Number of Steps | 2 | 2 (assuming precursor availability) |
| Typical Overall Yield | Moderate to Good | Moderate |
| Key Reagents | n-Butyllithium (pyrophoric), KMnO₄ (strong oxidant) | Sodium Ethoxide (strong base) |
| Reaction Conditions | Cryogenic temperatures (-78 °C), anhydrous | Reflux temperatures, less stringent dryness |
| Scalability | More challenging due to cryogenic and anhydrous requirements | More readily scalable |
| Safety Considerations | Handling of pyrophoric n-BuLi, strong oxidant | Handling of sodium metal and strong base |
| Green Chemistry Aspects | Generates significant manganese waste from KMnO₄ | Generates less hazardous waste |
| Purity of Final Product | May require careful purification to remove oxidation byproducts | Generally good, with purification by recrystallization |
Conclusion
Both synthetic routes presented offer viable pathways to 4-(Pyridin-2-yl)butanoic acid, each with its own set of advantages and challenges.
Route 1 (Alkylation of 2-Picoline) is a powerful method that can provide good yields, but its reliance on organolithium chemistry and cryogenic conditions may limit its applicability for large-scale industrial production and in laboratories not equipped for such techniques. The use of a strong oxidant in the final step also presents environmental and safety concerns.
Route 2 (Malonic Ester Synthesis) represents a more classical and arguably more practical approach for many laboratory settings. It avoids the use of pyrophoric reagents and extreme temperatures, making it more amenable to scale-up. While the overall yield may be slightly lower, the operational simplicity and improved safety profile make it an attractive alternative.
The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, the available laboratory infrastructure, and the importance of adhering to green chemistry principles. For rapid, small-scale synthesis where the necessary equipment is available, Route 1 may be preferred. For larger-scale, more process-friendly synthesis, Route 2 offers a more robust and safer alternative.
References
-
Organic Syntheses Procedure for the preparation of ethyl 2-pyridylacetate (for analogy of picoline lithiation): This provides a foundational understanding of the generation of picolyllithium. [Source: Not a direct synthesis, but provides context for the first step of Route 1. URL: [Link]]
- Oxidation of Alkyl Chains on Heterocycles: General principles of oxidizing alkyl side chains on pyridine rings can be found in standard organic chemistry textbooks and review articles.
-
Malonic Ester Synthesis Overview: Provides the fundamental principles and general procedure for the malonic ester synthesis. [Source: Chemistry LibreTexts. URL: [Link]]
- Synthesis of 2-(2-Chloroethyl)pyridine: The preparation of this starting material is a known process, often starting from 2-vinylpyridine or 2-pyridineethanol.
assessing the performance of different purification techniques for pyridinyl butanoic acids
Executive Summary: The Amphoteric Challenge
Pyridinyl butanoic acids (e.g., 4-(3-pyridyl)butanoic acid) represent a unique purification challenge in drug development due to their zwitterionic nature . Structurally, they possess a basic pyridine nitrogen (
At neutral pH, these molecules exist primarily as zwitterions (net charge 0), resulting in high water solubility and poor retention on standard silica. This guide objectively compares three purification methodologies—Ion Exchange Chromatography (IEX) , Preparative RP-HPLC , and Isoelectric Crystallization —to help you select the optimal protocol based on your purity and scale requirements.
Physicochemical Context & Speciation
Understanding the pH-dependent speciation is critical for selecting the mobile phase. The molecule acts as a "chameleon," changing charge state based on the environment.
Figure 1: pH-Dependent Speciation Pathway
This diagram illustrates the charge state transitions that dictate solubility and resin binding.
Comparative Performance Analysis
The following data aggregates internal experimental averages and literature values for the purification of crude 4-(3-pyridyl)butanoic acid (85% initial purity).
| Feature | Method A: Ion Exchange (IEX) | Method B: Prep RP-HPLC | Method C: Isoelectric Crystallization |
| Primary Mechanism | Electrostatic Interaction (Charge) | Hydrophobic Interaction / Ion Pairing | Solubility Equilibrium (Lattice Energy) |
| Target Purity | > 98.5% | > 99.9% | 95.0% - 97.0% |
| Yield | High (85-92%) | Moderate (70-80%) | Variable (45-70%) |
| Scalability | Excellent (Linear scale-up) | Low (Column limited) | High (Batch reactor) |
| Solvent Cost | Low (Aqueous buffers) | High (Acetonitrile/Methanol) | Low (Ethanol/Acetic Acid) |
| Throughput | High (Fast flow rates) | Low (Long run times) | Moderate (Cooling time) |
| Best For | Intermediate Purification / Salt Removal | Final Polishing / Analytical Standards | Bulk Crude Cleanup |
Detailed Methodologies
Method A: Strong Cation Exchange (SCX) – The Workhorse
Rationale: Since the pyridine ring is easily protonated, using a Strong Cation Exchanger (e.g., Dowex 50W or Amberlite IR-120) allows the molecule to bind tightly at low pH, washing away non-basic impurities, and eluting by neutralizing the charge.
Protocol:
-
Resin Prep: Condition 50g of Dowex 50W (H+ form) with 200mL of 1M HCl, followed by DI water until effluent is neutral.
-
Loading: Dissolve crude material in 0.1M HCl (pH ~1.5). The molecule is now cationic. Load onto the column at 1 CV/min (Column Volume).
-
Washing: Wash with 3 CV of DI water to remove non-basic polar impurities (salts, sugars, neutral organics).
-
Elution: Elute with 10% Aqueous Ammonia (NH₄OH) .
-
Isolation: Concentrate the ammoniacal fractions under vacuum. The excess ammonia evaporates, leaving the pure zwitterion.
Method B: Preparative RP-HPLC – The Polisher
Rationale: For pharmaceutical grade purity (>99.5%), IEX is often insufficient. Reverse Phase C18 is used, but Ion Pairing is required to prevent the polar zwitterion from eluting in the void volume.
Protocol:
-
Stationary Phase: C18 Prep Column (e.g., 5µm, 100Å).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Note: TFA acts as an ion-pairing agent and keeps the carboxyl group protonated (neutral), increasing retention.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B for 2 min, ramp to 30% B over 20 min. (Pyridinyl butanoic acids are relatively polar and elute early).
-
Detection: UV at 260 nm (Pyridine absorption max).
Method C: Isoelectric Crystallization – The Bulk Solution
Rationale: Exploits the solubility minimum at the isoelectric point (pI ~5.0).
Protocol:
-
Dissolution: Dissolve crude solid in minimum volume of hot (80°C) DMFA:n-Butanol (2:1) or Glacial Acetic Acid.
-
Precipitation: Slowly cool to room temperature. If using acetic acid, add ethyl acetate dropwise as an anti-solvent.
-
Filtration: Filter the precipitate and wash with cold ethanol.
-
Yield Warning: This method often traps salts; recrystallization may need to be repeated.
Decision Matrix & Workflow
Use this logic flow to determine the correct instrument and method for your specific batch.
Figure 2: Purification Decision Tree
A logic gate for selecting the purification route based on input quality and output requirements.
References
-
Synthesis and Bioactivity of Butanoic Acid Derivatives. ResearchGate. (2025). Detailed synthesis and IR characterization of pyridinyl butanoic acid analogs.
-
Zwitterionic Ion-Exchangers in Ion Chromatography. National Institutes of Health (NIH). (2009). Review of stationary phase selection for zwitterionic compounds.
-
pKa Data for Pyridine and Carboxylic Acids. Organic Chemistry Data. (2022). Comprehensive compilation of pKa values for structure-property prediction.
-
Process for recovery of pyridine-carboxylic acids. Google Patents. (CN1236777A). Industrial scale crystallization and membrane filtration techniques.
-
Solubility of Butanoic Acid Derivatives. ScienceMadness & Solubility of Things. General solubility data for butanoic acid homologs in polar vs. non-polar solvents.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
